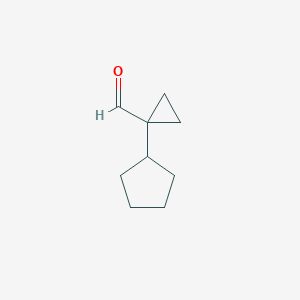
(3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-ol is a chiral compound with potential applications in medicinal chemistry. It features a piperidine ring substituted with a methylpiperazine moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available (3S,4S)-3-hydroxypiperidine.
Substitution Reaction: The hydroxyl group is activated using a suitable leaving group, such as tosylate or mesylate, followed by nucleophilic substitution with 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile, with a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo further substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-one.
Reduction: this compound.
Substitution: Substituted piperidine derivatives depending on the electrophile used.
Chemistry:
Ligand Design: Used as a building block for designing ligands in coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Receptor Binding: Studied for its binding affinity to certain receptors in the central nervous system.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.
Industry:
Chemical Intermediates: Used as an intermediate in the synthesis of more complex chemical entities.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-one: The oxidized form of the compound.
(3S,4S)-3-(4-Ethylpiperazin-1-yl)piperidin-4-ol: A similar compound with an ethyl group instead of a methyl group.
Uniqueness:
Chirality: The specific stereochemistry of (3S,4S)-3-(4-Methylpiperazin-1-yl)piperidin-4-ol imparts unique biological activity compared to its racemic or other stereoisomeric forms.
Substitution Pattern: The presence of the methylpiperazine moiety distinguishes it from other piperidine derivatives, influencing its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
(3S,4S)-3-(4-methylpiperazin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H21N3O/c1-12-4-6-13(7-5-12)9-8-11-3-2-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
SJCCMVRHNDPJAV-UWVGGRQHSA-N |
SMILES isomérique |
CN1CCN(CC1)[C@H]2CNCC[C@@H]2O |
SMILES canonique |
CN1CCN(CC1)C2CNCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



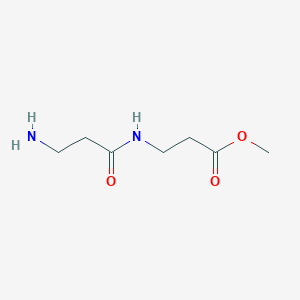
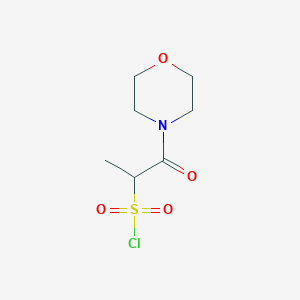
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13237417.png)
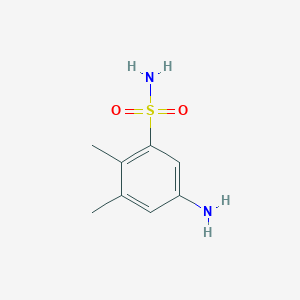
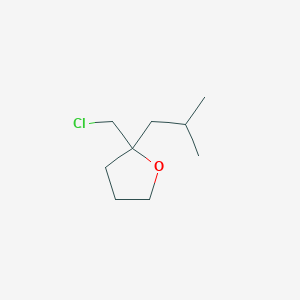
![3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237447.png)

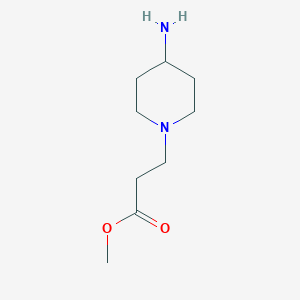
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)


